molecular formula C9H8BrIO3 B8216078 Methyl 4-bromo-2-iodo-5-methoxybenzoate

Methyl 4-bromo-2-iodo-5-methoxybenzoate

Cat. No.: B8216078
M. Wt: 370.97 g/mol
InChI Key: BYUACCNZJAGEHY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-iodo-5-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:

    Bromination: The starting material, such as methyl 2-methoxybenzoate, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

    Iodination: The brominated intermediate is then iodinated using iodine (I2) and an oxidizing agent like potassium iodate (KIO3) or sodium iodate (NaIO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-iodo-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2-iodo-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-iodo-5-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 4-iodo-2-methoxybenzoate
  • Methyl 2-bromo-5-iodobenzoate

Uniqueness

Methyl 4-bromo-2-iodo-5-methoxybenzoate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, which imparts distinct reactivity and properties compared to similar compounds. This dual halogenation allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 4-bromo-2-iodo-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUACCNZJAGEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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